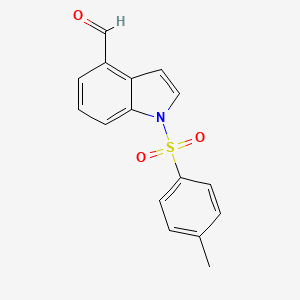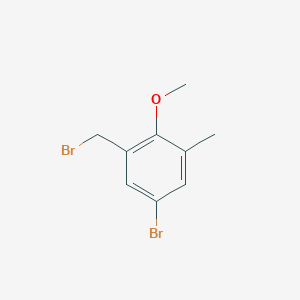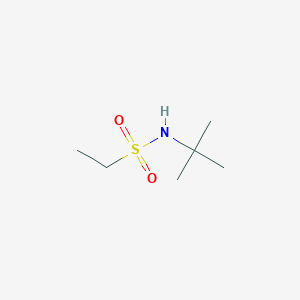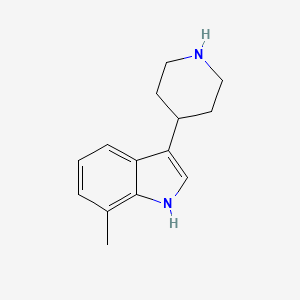
1-CHLORONONAN-4-ONE
Vue d'ensemble
Description
1-CHLORONONAN-4-ONE is an organic compound with the molecular formula C9H17ClO It is a chlorinated ketone, specifically a nonanone derivative, where a chlorine atom is substituted at the first carbon and a ketone group is present at the fourth carbon
Méthodes De Préparation
1-CHLORONONAN-4-ONE can be synthesized through several methods. One common synthetic route involves the chlorination of 4-nonanone. This process typically uses chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial production methods may involve more efficient and scalable processes. For instance, the use of continuous flow reactors can enhance the yield and purity of this compound by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
1-CHLORONONAN-4-ONE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-nonanone.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .
Applications De Recherche Scientifique
1-CHLORONONAN-4-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to evaluate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-CHLORONONAN-4-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or proteins, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-CHLORONONAN-4-ONE can be compared with other chlorinated ketones and nonanone derivatives:
1-Chloro-2-nonanone: Similar structure but with the chlorine atom at the second carbon.
4-Chloro-4-nonanone: Chlorine atom and ketone group at the same carbon, leading to distinct chemical properties.
Propriétés
Numéro CAS |
54131-57-6 |
|---|---|
Formule moléculaire |
C9H17ClO |
Poids moléculaire |
176.68 g/mol |
Nom IUPAC |
1-chlorononan-4-one |
InChI |
InChI=1S/C9H17ClO/c1-2-3-4-6-9(11)7-5-8-10/h2-8H2,1H3 |
Clé InChI |
ZCTKTQUONMEFHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)CCCCl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8785748.png)


![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B8785781.png)









